Methylophiopogonanone B
Overview
Description
Methylophiopogonanone B is a homoisoflavonoid compound found in the roots of Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. This compound has been identified as having significant antioxidative and anti-tumor properties. It is known for its ability to protect cells from oxidative stress and apoptosis, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
The primary targets of Methylophiopogonanone B are the Rho family of small GTP-binding proteins and tyrosinase (Tyr) . These proteins play pivotal roles in various biological processes such as cell migration, proliferation, dendrite formation, and melanin synthesis .
Mode of Action
this compound interacts with its targets in a unique way. It induces Rho activation, leading to changes in cell morphology, including melanocyte dendrite retraction and stress fiber formation . Furthermore, it inhibits tyrosinase activity via a reversible mixed-inhibition . Molecular docking analysis indicates that this compound could coordinate with a Cu ion in the active center of tyrosinase, and interact with the amino acid Glu322 to form hydrogen bonding .
Biochemical Pathways
this compound affects several biochemical pathways. It modulates the Rho signaling pathway, leading to actin cytoskeletal reorganization . It also impacts the NADPH oxidase pathway, which plays a crucial role in the production of reactive oxygen species (ROS) and cellular redox homeostasis .
Pharmacokinetics
Its protective effects on human umbilical vein endothelial cells (huvecs) against h2o2-induced injury suggest that it may have good bioavailability .
Result of Action
this compound has several molecular and cellular effects. It inhibits the production of malondialdehyde (MDA) and ROS, but enhances superoxide dismutase (SOD) activity . It also alleviates H2O2-induced apoptosis in HUVECs . On a cellular level, it induces microtubule destabilization and tubulin depolymerization .
Biochemical Analysis
Biochemical Properties
Methylophiopogonanone B has been shown to interact with various enzymes and proteins. It has been found to exert protective effects on human umbilical vein endothelial cells (HUVECs) against H2O2-induced injury in vitro, modulated by the NADPH pathway . It also increases GTP-Rho and induces cell morphological changes through actin cytoskeleton reorganization .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the production of malondialdehyde (MDA) and reactive oxygen species (ROS), but enhances superoxide dismutase (SOD) activity . Furthermore, this compound could alleviate H2O2-induced apoptosis in HUVECs .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit tyrosinase (Tyr) activity via a reversible mixed-inhibition . Molecular docking analysis indicated that this compound could coordinate with a Cu ion in the active center of Tyr, and interacted with amino acid Glu322 to form hydrogen bonding .
Metabolic Pathways
This compound is involved in the NADPH pathway . Detailed information about its interaction with enzymes or cofactors within this pathway is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylophiopogonanone B can be synthesized by reacting Ophiopogonanone flavonoids with anhydrous methanol under alkaline conditions. After the reaction is completed, the pure product is purified by distillation and crystallization .
Industrial Production Methods
The industrial production of this compound involves the extraction of flavonoids from the dried roots of Ophiopogon japonicus. The process includes several steps such as reflux extraction with ethanol, filtration, vacuum drying, and purification using large-pore resin columns .
Chemical Reactions Analysis
Types of Reactions
Methylophiopogonanone B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidative products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions, particularly involving its hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are commonly used for substitution reactions.
Major Products
Scientific Research Applications
Methylophiopogonanone B has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Industry: It is used in the formulation of various health supplements and traditional medicines.
Comparison with Similar Compounds
Methylophiopogonanone B is unique among homoisoflavonoids due to its specific antioxidative and anti-tumor properties. Similar compounds include:
Methylophiopogonanone A: Another homoisoflavonoid with similar antioxidative properties but different molecular targets.
Ophiopogonanone: A precursor in the synthesis of this compound with less potent antioxidative effects.
This compound stands out due to its higher efficacy in protecting cells from oxidative stress and its potential therapeutic applications in cardiovascular diseases .
Properties
IUPAC Name |
(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,13,20-21H,8-9H2,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMAZRUMVFVHLY-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC=C(C=C3)OC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313976 | |
Record name | Methylophiopogonanone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74805-91-7 | |
Record name | Methylophiopogonanone B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74805-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylophiopogonanone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.